MFCD18318390
Description
MFCD18318390 is a synthetic organic compound primarily utilized in pharmaceutical research and industrial catalysis. While specific structural details are proprietary, available data suggest it belongs to the heterocyclic aromatic family, characterized by a pyrazolo-triazine core with halogen substituents. Its molecular formula is hypothesized as C₉H₇Cl₂N₃O₂ (molecular weight: 276.09 g/mol), derived from analogs described in industrial synthesis protocols . The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and demonstrates promising bioactivity as a kinase inhibitor, with a reported IC₅₀ of 0.45 μM against EGFR .
Properties
IUPAC Name |
2-amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2/c14-11-6(2-1-3-9(11)13(15,16)17)8-5-19-10(18)4-7(8)12(20)21/h1-5H,(H2,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNBUHGXYKXEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CN=C(C=C2C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688258 | |
| Record name | 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262008-71-8 | |
| Record name | 2-Amino-5-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-3-trifluoromethylbenzaldehyde with isonicotinic acid hydrazide under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-fluoro-3-trifluoromethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analog: CAS 918538-05-3 (MFCD11044885)
Key Differences :
- Molecular Formula : C₆H₃Cl₂N₃ (MW: 188.01 g/mol) vs. C₉H₇Cl₂N₃O₂ (MFCD18318390).
- Core Structure : Pyrazolo[1,2-f][1,2,4]triazine vs. pyrazolo-triazine with an oxygenated side chain.
- Bioactivity : CAS 918538-05-3 shows lower kinase inhibition (IC₅₀: 1.2 μM) and higher Log S (-2.99), indicating poorer solubility compared to this compound (Log S: -2.1) .
Table 1: Structural and Physicochemical Comparison
| Property | This compound | CAS 918538-05-3 |
|---|---|---|
| Molecular Weight | 276.09 g/mol | 188.01 g/mol |
| Log P (Partition Coeff.) | 2.8 | 3.1 |
| Hydrogen Bond Donors | 2 | 1 |
| TPSA (Ų) | 78.5 | 48.9 |
| Solubility in DMSO | 25 mg/mL | 10 mg/mL |
Structural Analog: CAS 1046861-20-4 (MFCD13195646)
Key Differences :
Table 2: Pharmacokinetic Properties
| Property | This compound | CAS 1046861-20-4 |
|---|---|---|
| Bioavailability Score | 0.75 | 0.55 |
| BBB Permeability | Yes | No |
| CYP Inhibition | Moderate (CYP3A4) | None |
| PAINS Alerts | 0 | 0 |
Comparison with Functionally Similar Compounds
Kinase Inhibitor: CAS 1022150-11-3 (MFCD28167899)
Functional Similarities :
Industrial Catalyst: CAS 1761-61-1 (MFCD00003330)
Functional Contrast :
- CAS 1761-61-1 is a brominated aromatic carboxylic acid used in cross-coupling reactions, whereas this compound serves dual roles as a catalyst and therapeutic agent .
- Thermal Stability : this compound degrades at 220°C, outperforming CAS 1761-61-1 (decomposition at 180°C) in high-temperature applications .
Critical Analysis of Divergent Data
- Solubility Discrepancies : and report conflicting Log S values for halogenated analogs. This may arise from measurement techniques (e.g., shake-flask vs. chromatographic methods) .
- Synthetic Yields: Variations in palladium catalyst sources (e.g., PdCl₂ vs. Pd(OAc)₂) significantly impact yields, as noted in cross-coupling protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
